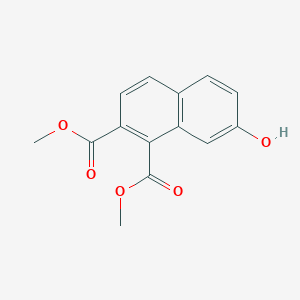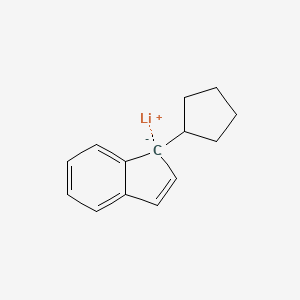
lithium;1-cyclopentylinden-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-cyclopentylinden-1-ide is an organolithium compound that features a lithium atom bonded to a cyclopentylinden-1-ide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopentylinden-1-ide typically involves the reaction of cyclopentylinden-1-ide with a lithium reagent. One common method is the deprotonation of cyclopentylinden-1-ide using a strong base such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction can be represented as follows:
Cyclopentylinden-1-ide+Butyllithium→this compound+Butane
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-cyclopentylinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentylinden-1-ide derivatives.
Reduction: It can be reduced to form lithium hydride and cyclopentylinden-1-ide.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylinden-1-ide oxides, while substitution reactions can produce a variety of cyclopentylinden-1-ide derivatives.
Scientific Research Applications
Lithium;1-cyclopentylinden-1-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of lithium;1-cyclopentylinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The cyclopentylinden-1-ide moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Lithium cyclopentadienide: Another organolithium compound with similar reactivity but different structural features.
Sodium cyclopentadienide: Similar to lithium cyclopentadienide but with sodium instead of lithium.
Potassium cyclopentadienide: Similar to lithium cyclopentadienide but with potassium instead of lithium.
Uniqueness
Lithium;1-cyclopentylinden-1-ide is unique due to the presence of the cyclopentylinden-1-ide moiety, which imparts distinct chemical properties and reactivity compared to other cyclopentadienide derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
433330-95-1 |
|---|---|
Molecular Formula |
C14H15Li |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
lithium;1-cyclopentylinden-1-ide |
InChI |
InChI=1S/C14H15.Li/c1-2-6-11(5-1)14-10-9-12-7-3-4-8-13(12)14;/h3-4,7-11H,1-2,5-6H2;/q-1;+1 |
InChI Key |
RNWAFPRAPIHQHI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CCC(C1)[C-]2C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


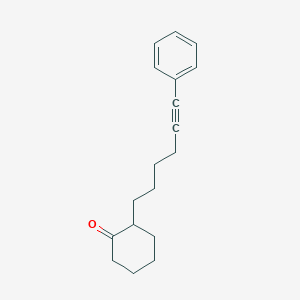
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
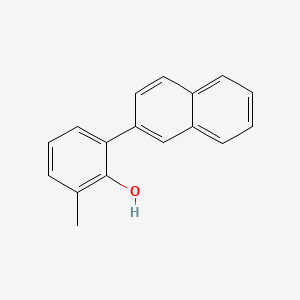
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
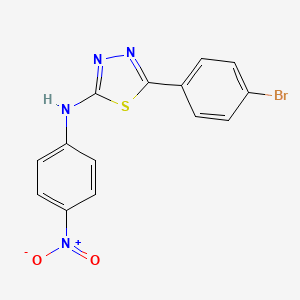
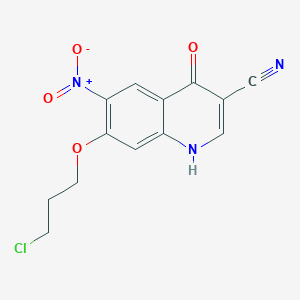

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
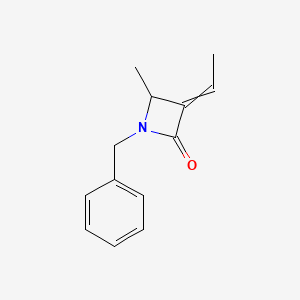
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
